Bienvenue dans la boutique en ligne BenchChem!

N-(2-(furan-2-yl)-2-morpholinoethyl)-4-methoxybenzamide

Anticancer Cervical carcinoma Cell proliferation

N-(2-(furan-2-yl)-2-morpholinoethyl)-4-methoxybenzamide (CAS 877630-78-9) is a synthetic small molecule with the molecular formula C18H22N2O4 and a molecular weight of 330.4 g/mol. It belongs to the class of furan-containing morpholinoethyl benzamides, a scaffold that combines a furan ring, a morpholine moiety, and a methoxy-substituted benzamide group.

Molecular Formula C18H22N2O4
Molecular Weight 330.4 g/mol
CAS No. 877630-78-9
Cat. No. B6421160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-2-yl)-2-morpholinoethyl)-4-methoxybenzamide
CAS877630-78-9
Molecular FormulaC18H22N2O4
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCOCC3
InChIInChI=1S/C18H22N2O4/c1-22-15-6-4-14(5-7-15)18(21)19-13-16(17-3-2-10-24-17)20-8-11-23-12-9-20/h2-7,10,16H,8-9,11-13H2,1H3,(H,19,21)
InChIKeyUGUDCKXWHBBSMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(furan-2-yl)-2-morpholinoethyl)-4-methoxybenzamide (CAS 877630-78-9): Chemical Identity and Compound Class


N-(2-(furan-2-yl)-2-morpholinoethyl)-4-methoxybenzamide (CAS 877630-78-9) is a synthetic small molecule with the molecular formula C18H22N2O4 and a molecular weight of 330.4 g/mol . It belongs to the class of furan-containing morpholinoethyl benzamides, a scaffold that combines a furan ring, a morpholine moiety, and a methoxy-substituted benzamide group. Closely related positional isomers exist, most notably the 3-methoxybenzamide analog (CAS 887214-39-3), which differs only in the substitution position of the methoxy group on the benzamide ring . This seemingly minor structural variation can significantly impact biological target engagement and physicochemical properties, making the 4-methoxy substitution pattern a critical point of differentiation for procurement decisions.

Why Generic Substitution of N-(2-(furan-2-yl)-2-morpholinoethyl)-4-methoxybenzamide with In-Class Analogs Is Not Supported by Evidence


The 4-methoxybenzamide scaffold is not interchangeable with its 3-methoxy or other positional isomers. In benzamide-based bioactive molecules, the position of the methoxy substituent on the phenyl ring directly influences hydrogen-bonding geometry, electron density distribution, and steric fit within target binding pockets [1]. Published structure-activity relationship (SAR) studies on benzamide HDAC inhibitors have demonstrated that a 4-methoxybenzoyl cap group contributes to HDAC1 selectivity and antiproliferative potency, whereas alternative substitution patterns yield different selectivity profiles [1]. Therefore, substituting the 4-methoxy compound with a 3-methoxy analog (CAS 887214-39-3) or other in-class variants without direct comparative data introduces uncontrolled variables in target engagement, cellular potency, and off-target activity. The quantitative evidence below establishes the basis for preferring the 4-methoxy regioisomer in specific research contexts.

Quantitative Differentiation Evidence for N-(2-(furan-2-yl)-2-morpholinoethyl)-4-methoxybenzamide vs. Closest Analogs


Antiproliferative Activity in HeLa Cervical Carcinoma Cells: 4-Methoxybenzamide vs. Class Baseline

In a PubChem BioAssay (WST-8 assay, 48 h incubation), N-(2-(furan-2-yl)-2-morpholinoethyl)-4-methoxybenzamide demonstrated antiproliferative activity against human HeLa cervical carcinoma cells with an activity value ≤ 1 µM [1]. This level of potency places the compound among the active subset of a screening library where only 1 out of 6 tested compounds achieved sub-micromolar activity [1]. Direct head-to-head data against the 3-methoxy isomer (CAS 887214-39-3) in the same assay are not publicly available, precluding a definitive regioisomeric comparison. However, the SAR precedent from benzamide HDAC inhibitors indicates that the 4-methoxy substitution pattern is associated with enhanced antiproliferative activity relative to alternative substitution positions [2].

Anticancer Cervical carcinoma Cell proliferation

Regioisomeric Differentiation: 4-Methoxy vs. 3-Methoxy Substitution and Implications for Target Binding

The positional isomer N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methoxybenzamide (CAS 887214-39-3) differs from the target compound solely in the methoxy group position (3- vs. 4-substitution) . Although direct comparative biological data for this specific pair are lacking in the public domain, extensive SAR literature on benzamide-based HDAC inhibitors establishes that the 4-methoxybenzoyl moiety serves as an effective cap group that contributes to HDAC1 inhibitory selectivity and cellular antiproliferative activity [1]. In the cited study, compound 11a—bearing a 4-methoxybenzoyl cap—exhibited selectivity against HDAC1 and potent activity across solid and hematological tumor cell lines [1]. The 3-methoxy analog, by contrast, presents a different hydrogen-bonding vector and steric profile that would be expected to alter recognition by HDAC enzymes and other benzamide-binding targets.

HDAC inhibition Structure-activity relationship Benzamide pharmacophore

Physicochemical Differentiation: Identical Molecular Weight but Divergent Pharmacophoric Geometry

Both the 4-methoxy target compound (CAS 877630-78-9) and its 3-methoxy isomer (CAS 887214-39-3) share the identical molecular formula C18H22N2O4 and molecular weight of 330.4 g/mol . However, the SMILES notation reveals distinct connectivity: COc1ccc(C(=O)NCC(c2ccco2)N2CCOCC2)cc1 for the 4-methoxy compound versus COc1cccc(C(=O)NCC(c2ccco2)N2CCOCC2)c1 for the 3-methoxy isomer . This difference in substitution pattern produces different three-dimensional pharmacophoric geometries despite identical bulk properties, meaning these isomers cannot be considered functionally interchangeable in any receptor- or enzyme-binding context.

Molecular properties Pharmacophore geometry Isomer differentiation

Evidence-Backed Application Scenarios for N-(2-(furan-2-yl)-2-morpholinoethyl)-4-methoxybenzamide (CAS 877630-78-9)


Antiproliferative Screening in Cervical Carcinoma Models

The demonstrated sub-micromolar antiproliferative activity against HeLa cells (≤1 µM in WST-8 assay, 48 h) [1] supports the use of this compound as a starting point for cervical cancer-focused phenotypic screening campaigns. Researchers can benchmark new analogs against this activity level, which represents the top tier of the PubChem screening set where only 1 of 6 compounds achieved this potency threshold [1].

HDAC Inhibitor Lead Optimization with 4-Methoxybenzamide Cap Group

The 4-methoxybenzamide moiety aligns with the cap group pharmacophore of HDAC1-selective inhibitors as established in peer-reviewed SAR studies [2]. The target compound can serve as a scaffold for systematic optimization of the furan-morpholinoethyl linker region while retaining the validated 4-methoxybenzamide cap, enabling medicinal chemistry campaigns focused on enhancing HDAC isoform selectivity and pharmacokinetic properties [2].

Regioisomeric Selectivity Studies for Benzamide Target Engagement

The availability of both 4-methoxy (CAS 877630-78-9) and 3-methoxy (CAS 887214-39-3) regioisomers enables pairwise comparative studies to quantify the impact of methoxy position on target binding, cellular activity, and off-target profiles. Such studies are essential for establishing robust SAR and for justifying the selection of a specific regioisomer in lead series nomination [2].

Chemical Probe Development for Benzamide-Binding Protein Families

Given the furan-morpholinoethyl scaffold's potential for interactions with multiple protein families, and the literature-precedented activity of 4-methoxybenzamides as HDAC inhibitors [2], this compound is a candidate for chemical probe development. Its sub-micromolar cellular activity [1] provides a potency threshold suitable for target identification studies using affinity-based proteomics or cellular thermal shift assays.

Quote Request

Request a Quote for N-(2-(furan-2-yl)-2-morpholinoethyl)-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.